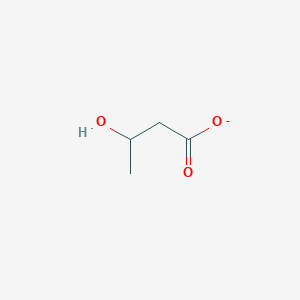
3-Hydroxybutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxybutyrate, also known as 3-hydroxybutyric acid, is an organic compound and a beta hydroxy acid with the chemical formula CH₃CH(OH)CH₂CO₂H. It is a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is a significant metabolite in the human body, formed as a product of fatty acid oxidation and used as an energy source when blood glucose levels are low .
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxybutyrate can be synthesized through various chemical methods. One common method involves the hydrolysis of ethyl 3-hydroxybutanoate or this compound methyl esters using a basic catalyst to obtain this compound . Another method involves dissolving ethyl this compound in a mixed solvent of an organic solvent and water, followed by the addition of sodium hydroxide and subsequent reaction under controlled temperature and stirring conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by microbial fermentation. Certain bacteria, such as those from the genus Ralstonia, can produce poly-3-hydroxybutyrate, which can then be hydrolyzed to yield this compound . This method is advantageous due to its sustainability and the ability to use renewable resources.
化学反应分析
Types of Reactions
3-Hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to acetoacetate by the enzyme this compound dehydrogenase.
Reduction: It can be reduced to 3-hydroxybutyraldehyde, which can further undergo oxidation to form this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ as a cofactor in enzymatic reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various catalysts and solvents can facilitate substitution reactions.
Major Products
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyraldehyde
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
3-Hydroxybutyrate has numerous applications in scientific research:
作用机制
3-Hydroxybutyrate exerts its effects through several mechanisms:
Energy Source: It is converted to acetoacetate and then to acetyl-CoA, which enters the citric acid cycle to produce ATP.
Gene Regulation: It inhibits histone deacetylases, leading to changes in gene expression.
Signaling Molecule: It binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2, influencing various cellular processes.
相似化合物的比较
. Compared to these compounds, 3-hydroxybutyrate is unique due to its dual role as an energy source and a signaling molecule. It is more stable and has a higher energy yield than acetoacetate and acetone .
Similar Compounds
Acetoacetate: Another ketone body that can be converted to this compound.
Acetone: A less stable ketone body with a lower energy yield.
Poly-3-hydroxybutyrate: A polymer of this compound used in biodegradable plastics.
属性
CAS 编号 |
151-03-1 |
|---|---|
分子式 |
C4H7O3- |
分子量 |
103.10 g/mol |
IUPAC 名称 |
3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
InChI 键 |
WHBMMWSBFZVSSR-UHFFFAOYSA-M |
规范 SMILES |
CC(CC(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















